molecular formula C13H13ClN2O2S2 B2420406 Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 689771-82-2

Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No. B2420406
CAS RN: 689771-82-2
M. Wt: 328.83
InChI Key: UJNYOKZQGGURAJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H13ClN2O2S2 and its molecular weight is 328.83. The purity is usually 95%.
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Scientific Research Applications

Application in Synthesis and Derivative Formation

  • Facilitating Synthesis of Molluscicidal Compounds : This compound aids in synthesizing various derivatives with molluscicidal properties, potentially targeting the intermediate host of schistosomiasis, B. alexandrina snails (El-bayouki & Basyouni, 1988).

  • Intramolecular Cyclization : It undergoes intramolecular 6-endo-dig-cyclization to form ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate, demonstrating its role in complex chemical transformations (Remizov et al., 2019).

  • Generating Pharmacologically Active Derivatives : It's utilized in the creation of various pharmacologically active benzo[b]thiophen derivatives, highlighting its importance in pharmaceutical chemistry (Chapman et al., 1971).

  • Formation of Novel Thiopyrimidine Derivatives : Serves as a starting material in the synthesis of new thiopyrimidine derivatives, which are studied for their cytotoxic activity against various cancer cell lines (Stolarczyk et al., 2018).

Utility in Chemical Reactions

  • Aiding in Tricyclic Compound Formation : It's involved in reactions leading to the formation of tricyclic compounds, which is significant in the development of complex molecular structures (Klimas et al., 2016).

  • Hydrogen-Bonded Supramolecular Structures : This compound contributes to the formation of hydrogen-bonded supramolecular structures in various dimensions, which is crucial in the field of supramolecular chemistry (Costa et al., 2007).

  • Synthesizing Thiazolecarboxylic Acid Derivatives : It's pivotal in the acylation process of thiazolecarboxylic acid to produce N-substituted amino derivatives, underlining its role in synthetic organic chemistry (Dovlatyan et al., 2004).

  • Contributing to Pyrimidin-3-yl Thiazolecarboxylates Synthesis : It plays a role in the transformation of dimethyl acetone-1,3-dicarboxylate into pyrimidin-3-yl thiazolecarboxylates, showcasing its utility in complex synthesis pathways (Žugelj et al., 2009).

Pharmacological and Biological Applications

  • Involvement in Antimicrobial Compound Synthesis : This compound is used in synthesizing novel naphtho(2,1-b)furo-5H- (3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, which are screened for antimicrobial activity (Ravindra et al., 2008).

properties

IUPAC Name

ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S2/c1-3-18-12(17)10-11(15)16(13(19)20-10)9-6-4-5-8(14)7(9)2/h4-6H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNYOKZQGGURAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=C(C(=CC=C2)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

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